molecular formula C14H14N6O2 B10988622 3,5-dimethyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1,2-oxazole-4-carboxamide

3,5-dimethyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B10988622
M. Wt: 298.30 g/mol
InChI Key: MXLLOMBWUWAJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of oxazole and tetrazole rings, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-dimethyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-[3-(2H-tetrazol-5-yl)phenyl]-1,2-oxazole-4-carboxamide
  • 3,5-dimethyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1,2-thiazole-4-carboxamide

Uniqueness

3,5-dimethyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1,2-oxazole-4-carboxamide is unique due to the presence of both oxazole and tetrazole rings, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H14N6O2

Molecular Weight

298.30 g/mol

IUPAC Name

3,5-dimethyl-N-[3-(2-methyltetrazol-5-yl)phenyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C14H14N6O2/c1-8-12(9(2)22-18-8)14(21)15-11-6-4-5-10(7-11)13-16-19-20(3)17-13/h4-7H,1-3H3,(H,15,21)

InChI Key

MXLLOMBWUWAJDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC(=C2)C3=NN(N=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.